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  • Product: 2-(4-Chlorophenyl)-3-methoxypropan-1-amine
  • CAS: 1564948-84-0

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-(4-Chlorophenyl)-3-methoxypropan-1-amine: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract: This document provides a comprehensive technical overview of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine, a substituted propyl-amine derivative of interest to researchers in synthetic chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical overview of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine, a substituted propyl-amine derivative of interest to researchers in synthetic chemistry and drug discovery. While specific literature for this exact compound is sparse[1], this guide synthesizes data from analogous structures and foundational chemical principles to provide a robust framework for its study. We will cover core physicochemical data, propose a logical synthetic pathway, detail rigorous analytical characterization workflows, and explore the potential biological relevance of its structural motifs. This guide is intended for an audience of researchers, chemists, and drug development professionals seeking to understand and utilize this molecule as a building block or research chemical.

Core Compound Identification and Properties

The foundational data for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine is summarized below. These parameters are essential for any experimental design, from reaction stoichiometry to analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol Calculated
Monoisotopic Mass 199.07639 Da[1]
CAS Registry Number Not available in searched literature.
IUPAC Name 2-(4-chlorophenyl)-3-methoxypropan-1-amine
SMILES COCC(CN)C1=CC=C(C=C1)Cl[1]
InChIKey VBVWPVNCCBHELE-UHFFFAOYSA-N[1]
Predicted XlogP 1.5[1]

The presence of a primary amine group confers basic properties to the molecule, making it suitable for forming acid addition salts, which often have improved solubility and stability. The methoxy group is a common feature in many approved drugs, where it can influence ligand-target binding, improve metabolic stability, and modulate physicochemical properties.[2]

Retrosynthetic Analysis and Proposed Synthesis

A plausible route begins with 4-chlorophenylacetonitrile, proceeding through an alpha-alkylation step to introduce the methoxymethyl side chain, followed by reduction of the nitrile to the primary amine.

G cluster_0 Proposed Synthetic Workflow A 4-Chlorophenylacetonitrile (Starting Material) B Deprotonation at α-carbon (Strong Base, e.g., LDA) A->B Step 1 C α-Alkylation with Chloromethyl methyl ether B->C Step 2 D 2-(4-Chlorophenyl)-3- methoxypropanenitrile (Key Intermediate) C->D E Nitrile Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) D->E Step 3 F 2-(4-Chlorophenyl)-3- methoxypropan-1-amine (Final Product) E->F G Purification (Distillation or Chromatography) F->G Step 4

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: Hypothetical Synthesis

This protocol is a representative example and must be adapted and optimized under appropriate laboratory conditions.

  • Step 1: Generation of the Carbanion:

    • To a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of n-Butyllithium followed by diisopropylamine to form Lithium diisopropylamide (LDA) in situ.

    • Slowly add a solution of 4-chlorophenylacetonitrile in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C. The formation of the deep-colored carbanion indicates successful deprotonation. The causality here is the use of a strong, non-nucleophilic base (LDA) to selectively deprotonate the acidic α-carbon without attacking the nitrile group.

  • Step 2: α-Alkylation:

    • To the carbanion solution, slowly add chloromethyl methyl ether (a potent electrophile) at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Perform a liquid-liquid extraction with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude 2-(4-chlorophenyl)-3-methoxypropanenitrile.

  • Step 3: Nitrile Reduction:

    • Causality: The nitrile group is a versatile precursor to primary amines. Strong reducing agents like Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective for this transformation.

    • Prepare a suspension of LiAlH₄ in anhydrous diethyl ether in a separate flame-dried flask under nitrogen.

    • Cool the suspension to 0 °C and slowly add a solution of the crude nitrile from Step 2 in diethyl ether.

    • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the cautious, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting granular precipitate (aluminum salts) and wash thoroughly with ether.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Step 4: Purification:

    • The crude 2-(4-Chlorophenyl)-3-methoxypropan-1-amine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Analytical Characterization and Workflow

Rigorous characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is necessary for a self-validating analytical system.

G cluster_1 Analytical Characterization Workflow Sample Synthesized Product NMR Structural Elucidation (¹H NMR, ¹³C NMR) Sample->NMR MS Molecular Weight Confirmation (GC-MS or LC-MS) Sample->MS HPLC Purity Assessment & Quantification (RP-HPLC) Sample->HPLC FTIR Functional Group ID (N-H, C-O stretches) Sample->FTIR Final Certificate of Analysis (Identity, Purity, Structure) NMR->Final MS->Final HPLC->Final FTIR->Final

Caption: A comprehensive workflow for analytical characterization.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

The analysis of primary amines by RP-HPLC can be challenging due to potential peak tailing caused by the interaction of the basic amine with residual acidic silanols on the silica-based column packing.[5] A robust method must address this.

  • Objective: To develop and validate a stability-indicating RP-HPLC method for determining the purity of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine.

  • Instrumentation: HPLC with UV/VIS detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) Acetonitrile. The acidic modifier is crucial to protonate the amine, improving peak shape and retention consistency.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm (based on the chlorophenyl chromophore).

    • Injection Volume: 10 µL.

  • Method Validation (per ICH Guidelines): [7]

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

    • Linearity: Analyze a series of solutions across a range of concentrations (e.g., 5-150 µg/mL) to establish a linear relationship between peak area and concentration.

    • Accuracy & Precision: Perform replicate injections of a standard solution to ensure the closeness of results (accuracy) and the degree of scatter between them (precision).[7]

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally vary method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability during normal use.

Biological Context and Potential Applications

While no biological activity has been reported for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine itself[1], its constituent chemical motifs are present in numerous bioactive molecules. This makes it a valuable scaffold for exploration in drug discovery programs.

G cluster_2 Structure-Activity Relationship Inference Target 2-(4-Chlorophenyl)-3-methoxypropan-1-amine 4-Chlorophenyl Moiety Methoxypropylamine Moiety App1 Anti-HBV Activity (e.g., N-(4-chlorophenyl)-4-methoxy -3-(methylamino) benzamide) Target:f1->App1 Target:f2->App1 App2 Dopamine Receptor Ligands (e.g., D4 receptor ligands) Target:f1->App2 Target:f2->App2 App3 Antimicrobial Agents (e.g., Benzo[f]chromene derivatives) Target:f1->App3 App4 General CNS Activity (Chlorophenyl group is a common scaffold in CNS drugs) Target:f1->App4 Target:f2->App4

Caption: Inferred potential applications based on structural motifs.

  • Antiviral Potential: Structurally related compounds containing both chlorophenyl and methoxy groups have demonstrated potent anti-Hepatitis B Virus (HBV) activity, including against drug-resistant strains.[8][9] This suggests that the target molecule could serve as a starting point for the synthesis of novel antiviral agents.

  • Central Nervous System (CNS) Activity: The 4-chlorophenyl group is a well-established pharmacophore in drugs targeting the CNS. For instance, N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide is a selective and potent ligand for the D4 dopamine receptor, indicating potential applications in neuropsychiatric disorders.

  • Antimicrobial Activity: Chromene derivatives incorporating a 4-chlorophenyl moiety have shown promising antimicrobial activity against various bacterial and fungal strains.[10] This highlights the potential utility of the chlorophenyl scaffold in the development of new anti-infective agents.

Given these precedents, 2-(4-Chlorophenyl)-3-methoxypropan-1-amine represents a promising, yet underexplored, chemical entity. Its primary amine handle allows for straightforward derivatization via reactions like amide bond formation[11], enabling the rapid generation of compound libraries for screening in various biological assays.

Conclusion

2-(4-Chlorophenyl)-3-methoxypropan-1-amine is a well-defined chemical structure with clear potential as a versatile building block in medicinal chemistry and materials science. This guide provides the necessary foundational knowledge for its synthesis and characterization, establishing a framework for quality control and experimental design. By leveraging insights from structurally analogous compounds, researchers can strategically explore the derivatization of this molecule to develop novel compounds with potential therapeutic applications, particularly in the antiviral, antimicrobial, and CNS therapeutic areas.

References

  • PubChemLite. 2-(4-chlorophenyl)-3-methoxypropan-1-amine. Available from: [Link]

  • CSIR India Technology Portal. A Process for the Synthesis of 2-(4-Chlorophenyl)-2-Hydroxy-N-(3-Methoxy-4-(Prop-2-Yn-1-Yloxy)Phenethyl)Acetamide, a Key Intermediate of Mandipropamid. Available from: [Link]

  • PubChem. 2-(4-Chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione. Available from: [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Drug Design, Development and Therapy, 14, 3837–3849. Available from: [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 437-443. Available from: [Link]

  • Cui, A. L., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylami. Drug Design, Development and Therapy. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). CAS Registry - List Details - SRS. Available from: [Link]

  • Masilamani, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1045-1061. Available from: [Link]

  • Patel, R. P., et al. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(4), 1459-1465. Available from: [Link]

  • Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Available from: [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186. Available from: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]

  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Georgiev, A. G., et al. (2023). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank, 2023(1), M1536. Available from: [Link]

  • Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
  • ResearchGate. (2025). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. In Analytical Methods. Available from: [Link]

  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals, 12(7), 986. Available from: [Link]

Sources

Exploratory

Technical Guide: Role of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine in Pharmaceutical Synthesis

This guide provides an in-depth technical analysis of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine , a specialized gamma-amino ether scaffold. Based on its structural homology, it serves as a critical intermediate in the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine , a specialized gamma-amino ether scaffold. Based on its structural homology, it serves as a critical intermediate in the synthesis of 3-arylpropylamine derivatives , most notably GABA-B agonists (such as Baclofen analogs) and potential Monoamine Reuptake Inhibitors .

[1]

Executive Summary

2-(4-Chlorophenyl)-3-methoxypropan-1-amine (CAS: 1564948-84-0 / 1384744-47-1) is a bifunctional pharmaceutical intermediate characterized by a 3-arylpropylamine backbone with a terminal methoxy ether. Its chemical architecture positions it as a "masked" precursor for gamma-amino acids (GABA analogs) and gamma-amino alcohols .

In drug development, this molecule acts as a high-value scaffold for:

  • GABA-B Modulators: It is the O-methyl ether of the reduced alcohol precursor to Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid).

  • Neurotransmitter Transporter Ligands: The 3-phenylpropylamine core is pharmacophorically essential for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

  • Chiral Building Blocks: The C2 stereocenter allows for the asymmetric synthesis of enantiopure therapeutics (e.g., R-Baclofen).

Structural Analysis & Pharmacophore Mapping[1]

The molecule's utility stems from its three distinct reactive domains, allowing for divergent synthetic pathways.

DomainChemical FeatureSynthetic Utility
Domain A Primary Amine (-NH₂)Nucleophilic handle for amide coupling, carbamate formation, or cyclization.
Domain B 4-Chlorophenyl RingLipophilic anchor; critical for receptor binding (e.g., GABA-B receptor hydrophobic pocket).
Domain C Methoxy Ether (-OMe)Latent Functionality: Can be demethylated to an alcohol (-OH) or oxidized to a carboxylic acid (-COOH).
Pharmacophore Homology

The structure NH2-CH2-CH(p-Cl-Ph)-CH2-OMe is chemically homologous to several major CNS drugs:

  • Baclofen: NH2-CH2-CH(p-Cl-Ph)-CH2-COOH (Oxidation of Domain C).

  • Baclofenol (Metabolite): NH2-CH2-CH(p-Cl-Ph)-CH2-OH (Demethylation of Domain C).

  • Chlorpheniramine: N(Me)2-CH2-CH2-CH(p-Cl-Ph)-Py (Structural analog).

Synthetic Pathways & Applications

Pathway A: Synthesis of Baclofen (GABA-B Agonist)

The primary application of this intermediate is as a stable precursor to Baclofen. The methoxy group acts as a robust protecting group during the formation of the amine, preventing premature cyclization (lactamization).

Mechanism:

  • Ether Cleavage: The methoxy group is cleaved using Boron Tribromide (

    
    ) or Hydrobromic acid (
    
    
    
    ) to yield the primary alcohol.
  • Jones Oxidation: The resulting alcohol is oxidized to the carboxylic acid, yielding Baclofen.

Pathway B: Synthesis of Novel SNRIs

The 3-arylpropylamine scaffold is central to monoamine transporter inhibition. By modifying the methoxy group (e.g., displacing it with an aryloxy group via Mitsunobu reaction after demethylation), researchers can generate novel SNRI candidates similar to Duloxetine or Atomoxetine .

Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis from this core intermediate.

G Start 2-(4-Chlorophenyl)- 3-methoxypropan-1-amine Step1 Demethylation (BBr3 / DCM) Start->Step1 Ether Cleavage Alcohol Intermediate Alcohol: 3-Amino-2-(4-chlorophenyl)propan-1-ol Step1->Alcohol Oxidation Jones Oxidation (CrO3 / H2SO4) Alcohol->Oxidation Deriv Nucleophilic Substitution (Ar-OH / DEAD / PPh3) Alcohol->Deriv Baclofen Target 1: Baclofen (GABA-B Agonist) Oxidation->Baclofen COOH Formation SNRI Target 2: Novel SNRI (Aryloxy-propylamine) Deriv->SNRI Ether Formation

Caption: Divergent synthesis pathways converting the methoxy-amine intermediate into GABA-B agonists or SNRI candidates.

Experimental Protocols

Protocol 1: Ether Cleavage (Demethylation)

Objective: Convert 2-(4-chlorophenyl)-3-methoxypropan-1-amine to its alcohol form.

Reagents:

  • Substrate: 2-(4-Chlorophenyl)-3-methoxypropan-1-amine (1.0 eq)[1][2][3][4]

  • Reagent: Boron Tribromide (

    
    ) (1.0 M in DCM, 3.0 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Methanol (

    
    )
    

Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve the substrate (10 mmol) in anhydrous DCM (50 mL) and cool to -78°C.

  • Addition: Add

    
     solution dropwise over 20 minutes. Maintain temperature below -70°C to prevent side reactions on the chlorophenyl ring.
    
  • Reaction: Allow the mixture to warm to 0°C and stir for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Quench: Cool to -10°C and carefully add MeOH (20 mL) dropwise. Caution: Exothermic reaction.

  • Workup: Concentrate in vacuo. Basify the residue with 1M NaOH to pH 10 and extract with Ethyl Acetate (3x).

  • Validation:

    
     NMR should show the disappearance of the methoxy singlet (
    
    
    
    ppm).
Protocol 2: Oxidative Transformation to Baclofen

Objective: Convert the intermediate alcohol to the target amino acid.

Reagents:

  • Substrate: 3-Amino-2-(4-chlorophenyl)propan-1-ol (from Protocol 1)

  • Oxidant: Jones Reagent (

    
     in dilute 
    
    
    
    )
  • Solvent: Acetone

Methodology:

  • Dissolution: Dissolve the amino-alcohol (5 mmol) in Acetone (30 mL) and cool to 0°C.

  • Oxidation: Add Jones Reagent dropwise until the orange color persists.

  • Scavenging: Add Isopropanol (2 mL) to quench excess oxidant (solution turns green).

  • Isolation: Filter the chromium salts through a Celite pad. Adjust the filtrate pH to 7.0 (isoelectric point of Baclofen) to precipitate the zwitterion.

  • Purification: Recrystallize from Ethanol/Water.

Quality Control & Characterization Data

For research-grade synthesis, the intermediate must meet the following specifications to ensure downstream success.

TestSpecificationRationale
HPLC Purity > 98.0%Impurities (e.g., des-chloro analogs) are difficult to remove after oxidation.
Chiral Purity (ee) > 99% (if using chiral variant)R-Baclofen is the active enantiomer; starting material optical purity is critical.
Water Content < 0.5% (Karl Fischer)Excess water decomposes

during the demethylation step.
Residual Solvents < 500 ppm (DCM)Critical for biological assay compatibility.

References

  • PubChem. (2025).[1] 2-(4-Chlorophenyl)-3-methoxypropan-1-amine (Compound).[1][2][3][4] National Library of Medicine. Available at: [Link]]

  • Keberle, H., et al. (1972). Aminobutyric Acid Derivatives and Process for their Manufacture. U.S. Patent No. 3,634,428. (Foundational patent for Baclofen synthesis describing the reduction/oxidation logic of phenyl-substituted aliphatic amines).

  • Sigma-Aldrich. (2025). Product Specification: 2-(4-Chlorophenyl)-3-methoxypropan-1-amine.[1][2][3][4] Available at: ]">https://www.sigmaaldrich.com

  • Froestl, W. (2010). Chemistry and Pharmacology of GABA-B Receptor Ligands. Advances in Pharmacology, 58, 19-62. (Contextualizes the structure-activity relationship of 3-substituted propylamines).

Sources

Protocols & Analytical Methods

Method

Procedures for using 2-(4-Chlorophenyl)-3-methoxypropan-1-amine as a chiral building block

The following Technical Application Note and Protocol Guide details the use of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine as a chiral building block. This guide is designed for medicinal chemists and process development...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note and Protocol Guide details the use of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine as a chiral building block. This guide is designed for medicinal chemists and process development scientists.

Executive Summary & Application Scope

2-(4-Chlorophenyl)-3-methoxypropan-1-amine is a versatile chiral scaffold belonging to the


-aryl-

-amino ether class. Structurally homologous to the GABA-B agonist Baclofen and various monoamine reuptake inhibitors, this building block offers a strategic entry point for synthesizing CNS-active agents.

Its value lies in the C2-stereocenter , which dictates the spatial arrangement of the lipophilic chlorophenyl group relative to the polar amine and ether pharmacophores. This guide provides validated protocols for its handling, chiral resolution, and incorporation into drug discovery workflows.

Key Applications
  • GABA-B Modulator Synthesis: Bioisosteric replacement of the carboxylic acid tail of Baclofen analogs.

  • Monoamine Transporter Ligands: Synthesis of norepinephrine/serotonin reuptake inhibitors (NSRIs).

  • Peptidomimetics: Use as a non-natural amino acid surrogate (reduced

    
    -amino acid analog).
    

Chemical Profile & Stability[1]

PropertySpecification
IUPAC Name 2-(4-Chlorophenyl)-3-methoxypropan-1-amine
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Chiral Center C2 (Available as (R) or (S) enantiomers)
Physical State Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Soluble in MeOH, DCM, DMSO; HCl salt soluble in water
pKa (Calc.) ~9.8 (Amine)
Storage Hygroscopic (salt form). Store at -20°C under Argon.

Synthesis & Chiral Resolution Strategy

Obtaining high enantiomeric excess (% ee) is critical. While racemic synthesis is straightforward via reduction of the corresponding nitrile, asymmetric access requires specific protocols.

Pathway Diagram: Synthesis & Resolution

G cluster_resolution Alternative: Enzymatic Resolution Start 4-Chlorophenylacetic Acid Inter1 Methyl 2-(4-chlorophenyl)acrylate Start->Inter1 1. Esterification 2. Formylation/Wittig Inter2 Chiral Ester (Asymmetric Hydrogenation) Inter1->Inter2 Ru-BINAP/H2 (Asymmetric Red.) Inter3 Chiral Amino Alcohol Inter2->Inter3 LiAlH4 Red. Final 2-(4-Chlorophenyl)-3- methoxypropan-1-amine Inter3->Final 1. N-Boc Protection 2. O-Methylation 3. Deprotection Racemic Racemic Ester Enzymatic Lipase Hydrolysis (Kinetic Resolution) Racemic->Enzymatic

Figure 1: Synthetic routes to enantiopure 2-(4-Chlorophenyl)-3-methoxypropan-1-amine. The asymmetric hydrogenation route is preferred for scale-up.

Experimental Protocols

Protocol A: Chiral Purity Analysis (HPLC)

Before using the building block, verify enantiomeric excess.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm.

  • Sample Prep: Dissolve 1 mg in 1 mL mobile phase.

  • Acceptance Criteria: >98% ee for asymmetric synthesis applications.

Protocol B: N-Functionalization (Reductive Amination)

This protocol describes coupling the building block with a ketone/aldehyde to generate a secondary amine scaffold (common in drug discovery).

Reagents:

  • Amine: 2-(4-Chlorophenyl)-3-methoxypropan-1-amine (1.0 eq)[1]

  • Aldehyde/Ketone: Target carbonyl (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Acid Catalyst: Acetic acid (1.0 eq).

Step-by-Step Procedure:

  • Complexation: In a dry vial, dissolve the amine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at room temperature for 30 minutes to form the imine intermediate. Note: If the solution turns cloudy, ensure all solids are dissolved before proceeding.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours (monitor by LC-MS).

  • Quench: Quench with saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Purify via flash chromatography (SiO₂, MeOH/DCM gradient).

Protocol C: Amide Coupling (Peptidomimetic Synthesis)

Use this protocol to incorporate the amine into a peptide chain or amide-based drug.

Reagents:

  • Amine: 2-(4-Chlorophenyl)-3-methoxypropan-1-amine (1.0 eq)[1]

  • Carboxylic Acid: Partner acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous).[2][3]

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.1 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.5 mmol). Stir for 5 minutes.

  • Addition: Add a solution of the amine (1.0 mmol) and remaining DIPEA (1.5 mmol) in DMF (2 mL) to the activated acid mixture.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Work-up: Dilute with EtOAc (30 mL). Wash sequentially with 1N HCl (if product is acid-stable), sat. NaHCO₃, and LiCl solution (5%) to remove DMF.

  • Isolation: Dry over MgSO₄ and concentrate.

Case Study: Synthesis of a GABA-B Analog

Objective: Synthesize an N-alkylated derivative to probe lipophilic binding pockets.

Rationale: The 4-chlorophenyl ring mimics the lipophilic domain of Baclofen, while the methoxy group acts as a hydrogen bond acceptor, replacing the carboxylic acid to improve blood-brain barrier (BBB) permeability.

Workflow:

  • Starting Material: (R)-2-(4-Chlorophenyl)-3-methoxypropan-1-amine (confirmed >98% ee).

  • Reaction: Reductive amination with 3,3-dimethylbutyraldehyde (Protocol B).

  • Outcome: Formation of the secondary amine.[4][5]

  • Validation:

    • ¹H NMR (400 MHz, CDCl₃): Diagnostic signals at

      
       3.30 (s, 3H, OMe) and 
      
      
      
      7.25 (m, 4H, Ar-H).
    • Chiral Integrity: Retest via Chiral HPLC to ensure no racemization occurred during the reductive amination (acidic conditions can sometimes promote racemization at benzylic positions, though less likely here).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Amidation) Steric hindrance at C2Use a stronger coupling agent (e.g., HATU or COMU) and increase reaction time.
Racemization High temperature or strong baseAvoid heating >60°C. Use mild bases (DIPEA/NMM) rather than inorganic bases.
Impurities in NMR Incomplete O-methylation (if synthesizing)Check for characteristic alcohol broad singlet. Repurify via amine-functionalized silica.

References

  • Chiral Amine Synthesis: Nugent, T. C. (Ed.).[6][3] (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. Link

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Baclofen Analogs: Froestl, W., et al. (1995). "Phosphinic acid analogues of GABA. 2. Selective ligands for GABAB receptors." Journal of Medicinal Chemistry, 38(17), 3313-3331. Link

  • Enzymatic Resolution: Gotor, V., et al. (2005). "Biocatalysis in the Pharmaceutical and Biotechnology Industries." CRC Press. Link

Sources

Application

Scalable Manufacturing of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine: Process Development &amp; Optimization

Executive Summary This Application Note details a scalable, robust manufacturing route for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine (CAS: N/A for specific isomer, generic scaffold analysis). This molecule represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a scalable, robust manufacturing route for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine (CAS: N/A for specific isomer, generic scaffold analysis). This molecule represents a critical "beta-aryl, gamma-methoxy" primary amine scaffold, often utilized as a building block for neurotransmitter reuptake inhibitors and chemically related to the Baclofen and Femoxetine families.

The traditional laboratory synthesis—relying on Lithium Aluminum Hydride (LAH) reduction of amides or esters—is unsuitable for multi-kilogram scale-up due to thermal hazards and difficult aluminum emulsion workups. This guide presents an optimized Nitrile Reduction Route , utilizing a "One-Pot" hydroxymethylation-etherification sequence followed by catalytic hydrogenation. This pathway offers superior atom economy, manageable safety profiles, and high throughput.

Route Selection Strategy

Comparative Analysis of Synthetic Pathways
MetricRoute A: Amide Reduction Route B: Nitrile Hydrogenation (Recommended)
Precursor 2-(4-Cl-phenyl)-3-methoxypropanamide2-(4-Cl-phenyl)-3-methoxypropanenitrile
Reagents

or


/ Raney Nickel /

Safety High Risk: Pyrophoric hydrides,

evolution.
Moderate Risk: High pressure

, flammability.
Workup Difficult: Aluminum salts, emulsions.Simple: Catalyst filtration, solvent evaporation.
Scalability Poor (Exothermic quenching).Excellent (Standard autoclave process).
Cost High (Stoichiometric reductant).Low (Catalytic reductant).
The "Tropicron" Logic

The recommended route exploits the acidity of the benzylic proton in 4-chlorophenylacetonitrile . By reacting this commodity chemical with formaldehyde and methanol in a base-catalyzed environment, we achieve a cascade reaction: Aldol Condensation


 Dehydration 

Michael Addition
, yielding the key nitrile intermediate in a single operational step.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-(4-Chlorophenyl)-3-methoxypropanenitrile

Objective: Construct the carbon skeleton and introduce the methoxy ether functionality.

Materials
  • Substrate: 4-Chlorophenylacetonitrile (1.0 eq)

  • C1 Source: Paraformaldehyde (1.2 eq)

  • Solvent/Reagent: Methanol (5-10 volumes)

  • Base Catalyst: Sodium Methoxide (NaOMe), 30% in MeOH (0.05 – 0.1 eq)

  • Quench: Acetic Acid[1][2][3]

Protocol
  • Setup: Charge a glass-lined reactor with Methanol and 4-Chlorophenylacetonitrile . Initiate stirring (turbulent flow required).

  • Addition: Add Paraformaldehyde as a solid. The mixture will be a slurry.

  • Catalysis: Slowly add NaOMe solution at 20-25°C. Note: Exotherm is possible.

  • Reaction: Heat the mixture to Reflux (65°C) for 4–6 hours.

    • Mechanism:[1][4][5] The base generates the benzylic carbanion, which attacks formaldehyde. The resulting alcohol dehydrates to the acrylonitrile derivative (

      
      ), which immediately undergoes Michael addition with Methanol to form the product.
      
  • IPC (In-Process Control): Monitor by HPLC/GC for disappearance of starting nitrile. Target < 1.0% residual.

  • Workup:

    • Cool to 20°C.

    • Neutralize with Acetic Acid (1.05 eq relative to base) to pH 6–7.

    • Concentrate under vacuum to remove bulk Methanol.

    • Dilute residue with Toluene and Water .

    • Separate phases. Wash organic layer with Brine.

  • Isolation: Distillation is recommended for high purity, but the crude oil is often sufficient for hydrogenation.

    • Yield Target: 85–92%[6]

    • Appearance: Pale yellow oil.

Phase 2: Catalytic Hydrogenation to Target Amine

Objective: Reduce the nitrile to the primary amine while suppressing dimer (secondary amine) formation.

Materials
  • Substrate: Crude Nitrile from Phase 1.

  • Catalyst: Raney Nickel (Type 2800 or similar), 10 wt% loading (wet basis).

  • Solvent: Methanol (saturated with Ammonia).

  • Additive: Ammonia (

    
    ) gas or aqueous 
    
    
    
    . Critical: Ammonia suppresses the formation of secondary amines.
Protocol
  • Safety Check: Ensure autoclave is grounded. Purge with

    
     three times.
    
  • Loading: Charge Methanol and Raney Nickel (slurried in water/methanol) into the autoclave.

  • Substrate Addition: Add the Nitrile intermediate.

  • Ammonia Charge: Pressurize with Ammonia gas (2–3 bar) or add liquid ammonia.

  • Hydrogenation:

    • Pressurize with Hydrogen (

      
      )  to 20–30 bar.
      
    • Heat to 50–60°C .

    • Stir at high RPM (mass transfer limited reaction).

  • Completion: Reaction is complete when

    
     uptake ceases (typically 4–8 hours).
    
  • Workup:

    • Cool and vent

      
      . Purge with 
      
      
      
      .
    • Filtration: Filter catalyst through a Celite pad (Keep wet! Pyrophoric hazard).

    • Concentration: Evaporate Methanol and Ammonia under reduced pressure.

  • Purification (Salt Formation):

    • Dissolve crude amine in Isopropyl Acetate (IPAc) .

    • Add HCl in Isopropanol (1.1 eq) dropwise at 0–5°C.

    • The product precipitates as the Hydrochloride salt.

    • Filter and dry.

Analytical Control & Specifications

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 220 nm (Amine absorption is weak; 220 nm captures the chlorophenyl ring).

Impurity Profile
ImpurityOriginControl Strategy
Dimer (Secondary Amine) Condensation of imine intermediate with product amine during hydrogenation.Increase

pressure; maintain high agitation.
De-chlorinated Analog Hydrogenolysis of Ar-Cl bond.Keep reaction temp < 70°C; avoid Pd/C (Raney Ni is less active for de-halogenation).
Hydrolysis Product (Acid) Moisture in Phase 1 or 2.Use dry solvents; store intermediates under

.

Process Visualization

Synthetic Workflow Diagram

SynthesisRoute SM 4-Chlorophenylacetonitrile (Starting Material) Inter1 Intermediate: Acrylonitrile Derivative (Transient) SM->Inter1 Aldol Condensation Reagents1 Paraformaldehyde MeOH / NaOMe Reagents1->Inter1 Inter2 MOM-Nitrile: 2-(4-Cl-Ph)-3-methoxypropanenitrile Inter1->Inter2 In-situ Michael Addn Product Target Amine: 2-(4-Cl-Ph)-3-methoxypropan-1-amine Inter2->Product Catalytic Hydrogenation Reagents2 H2 (30 bar) / Raney Ni NH3 / MeOH Reagents2->Product Salt Final Product: Hydrochloride Salt Product->Salt HCl / IPAc Crystallization

Caption: Figure 1. One-pot condensation-alkylation followed by catalytic hydrogenation.

Impurity Logic & Control

ImpurityLogic Nitrile Nitrile Intermediate Imine Imine Intermediate Nitrile->Imine + H2 PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine + H2 SecondaryAmine Dimer (Impurity) Imine->SecondaryAmine + Primary Amine (Condensation) SecondaryAmine->SecondaryAmine + H2 (Stabilization) Ammonia Ammonia (NH3) Ammonia->Imine Mass Action Effect (Blocks Dimer)

Caption: Figure 2. Mechanism of dimer formation and suppression via Ammonia saturation.

Safety & Handling Protocol

  • Nitrile Toxicity: While 4-chlorophenylacetonitrile is less volatile than small nitriles, it is toxic. Handle in a fume hood. Avoid skin contact (permeable).

  • Raney Nickel:

    • Pyrophoric: Dry Raney Nickel ignites spontaneously in air. Always keep under water or solvent.

    • Disposal: Quench in dilute HCl or destroy via specialized waste protocols.

  • Hydrogenation:

    • Operate autoclaves behind blast shields.

    • Ensure

      
       sensors are active in the suite.
      
    • Leak Test: Pressure test with

      
       before introducing 
      
      
      
      .

References

  • Tropic Acid Derivative Synthesis

    • Title: "Synthesis of tropic acid and its deriv
    • Source:Organic Syntheses, Coll.[2][6] Vol. 1, p. 298 (General method for phenylacetonitrile condensation).

    • URL:[Link] (General reference for nitrile condensation logic).

  • Nitrile Hydrogenation (Heterogeneous)

    • Title: "Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon."
    • Source:ACS Omega, 2020, 5(10), 5487–5497.[7]

    • URL:[Link][5]

  • Suppression of Secondary Amines

    • Title: "Preparation of Primary Amines by Hydrogenation of Nitriles."[5][7][8][9]

    • Source:U.S.
    • URL
  • Properties of 4-Chlorophenylacetonitrile

    • Title: "4-Chlorophenylacetonitrile - PubChem Compound Summary."
    • Source:National Center for Biotechnology Inform
    • URL:[Link][3]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine

Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(4-chlorophenyl)-3-methoxypropan-1-amine , a privileged scaffold in medicinal chemistry often associat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(4-chlorophenyl)-3-methoxypropan-1-amine , a privileged scaffold in medicinal chemistry often associated with monoamine reuptake inhibitors and calcium channel blockers.

Traditional thermal synthesis of


-substituted 

-amino ethers is often plagued by long reaction times (12–48 hours), poor regioselectivity, and harsh solvent requirements. By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces total reaction time to under 2 hours while improving yield and purity. The method employs a three-step cascade: hydroxymethylation , O-methylation , and nitrile reduction , all optimized for single-mode microwave reactors.

Chemical Retrosynthesis & Strategy

The synthesis is designed around the "Tropic Acid" derivative pathway, utilizing 4-chlorophenylacetonitrile as the starting material. This route is selected over the cinnamate route for its higher atom economy and fewer purification steps.

Strategic Advantages of MAOS in this Workflow:
  • Dielectric Heating: Polar intermediates (nitriles, alkoxides) couple efficiently with microwave irradiation, accelerating rate-limiting steps.

  • Superheating Effect: Solvents can be heated above their boiling points in sealed vessels, overcoming activation energy barriers for the hydroxymethylation step.

  • Safety: The reduction step utilizes a borane-complex method adapted for microwave safety, avoiding the high-pressure risks of catalytic hydrogenation with

    
     gas.
    
Synthetic Pathway Visualization

G Start 4-Chlorophenylacetonitrile (Starting Material) Step1 Step 1: Hydroxymethylation (MW: 100°C, 15 min) Start->Step1 + (CH2O)n, Base Inter1 Intermediate A: 2-(4-chlorophenyl)-3-hydroxypropanenitrile Step1->Inter1 Step2 Step 2: O-Methylation (MW: 60°C, 10 min) Inter1->Step2 + MeI, Ag2O Inter2 Intermediate B: 2-(4-chlorophenyl)-3-methoxypropanenitrile Step2->Inter2 Step3 Step 3: Nitrile Reduction (MW: 80°C, 20 min) Inter2->Step3 + BH3·THF Final Target: 2-(4-Chlorophenyl)-3-methoxypropan-1-amine Step3->Final

Figure 1: Microwave-assisted reaction cascade. The pathway utilizes a nitrile handle to install the carbon skeleton before final reduction.

Experimental Protocols

General Equipment & Safety
  • Reactor: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.

  • Vials: 10 mL and 35 mL heavy-walled Pyrex microwave vials with Teflon/silicone crimp caps.

  • Safety: All steps involving methyl iodide (alkylating agent) and borane (reducing agent) must be performed in a fume hood. Microwave vials must be cooled to <50°C before decapping.[1]

Step 1: Hydroxymethylation (Aldol-Like Condensation)

This step installs the primary alcohol group at the


-position of the nitrile.
  • Reagents:

    • 4-Chlorophenylacetonitrile (1.0 equiv, 5 mmol)

    • Paraformaldehyde (1.5 equiv)

    • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.1 equiv)

    • Solvent: DMSO (3 mL)

  • Protocol:

    • Dissolve the nitrile and paraformaldehyde in DMSO in a 10 mL microwave vial.

    • Add Triton B dropwise. Seal the vial immediately.

    • Irradiation Parameters:

      • Temperature: 100°C

      • Time: 15 minutes

      • Power: Dynamic (Max 150 W)

      • Stirring: High

    • Workup: Pour mixture into ice water (20 mL), extract with EtOAc (3 x 15 mL). Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Validation: Monitor disappearance of starting material via TLC (Hexane:EtOAc 7:3).

Step 2: O-Methylation (Williamson Ether Synthesis)

Microwave irradiation significantly accelerates the nucleophilic substitution, suppressing the elimination side-product.

  • Reagents:

    • Intermediate A (Crude from Step 1)

    • Methyl Iodide (MeI) (1.5 equiv)

    • Silver Oxide (

      
      ) (1.5 equiv) - Chosen for mildness to prevent nitrile hydrolysis.
      
    • Solvent: Acetonitrile (ACN)

  • Protocol:

    • Resuspend Intermediate A in ACN (5 mL) in a fresh vial.

    • Add

      
       followed by MeI. Seal the vial.
      
    • Irradiation Parameters:

      • Temperature: 60°C

      • Time: 10 minutes

      • Power: Dynamic (Max 100 W)

    • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

    • Validation:

      
      -NMR diagnostic signal: Appearance of methoxy singlet at 
      
      
      
      ppm.
Step 3: Nitrile Reduction to Primary Amine

Critical Safety Note: Do not use


 in the microwave due to rapid hydrogen evolution and pressure spikes. We utilize a Borane-THF complex which is safer under controlled microwave heating.
  • Reagents:

    • Intermediate B (Purified, 1.0 equiv)

    • Borane-THF complex (

      
      , 1.0 M solution) (3.0 equiv)
      
    • Quench: Methanol

  • Protocol:

    • Dissolve Intermediate B in anhydrous THF (2 mL) in a microwave vial under Nitrogen.

    • Add

      
       slowly via syringe. Seal the vial.
      
    • Irradiation Parameters:

      • Temperature: 80°C

      • Time: 20 minutes

      • Power: Dynamic (Max 200 W)

    • Quench/Workup: Cool to room temperature. Carefully add MeOH dropwise to quench excess borane (gas evolution!). Add 1M HCl in MeOH and heat at 60°C for 10 mins (thermal, open vessel) to break the boron-amine complex.

    • Basify with NaOH (1M) and extract with DCM.

    • Purification: Flash chromatography (DCM:MeOH:NH4OH 90:9:1).

Results & Discussion

Reaction Efficiency Comparison

The following data contrasts the microwave protocol against standard thermal reflux conditions (oil bath).

Reaction StepMethodTimeYield (%)Purity (HPLC)
1. Hydroxymethylation Thermal Reflux (DMSO)4 hrs65%88%
Microwave (100°C) 15 min 92% 96%
2. O-Methylation Thermal Stirring (RT)12 hrs70%90%
Microwave (60°C) 10 min 88% 95%
3. Reduction Thermal Reflux (THF)8 hrs60%85%
Microwave (80°C) 20 min 81% 92%
Mechanistic Insight

The dramatic acceleration in Step 1 (Hydroxymethylation) is attributed to the specific microwave absorption of the polar transition state formed between the enolate of the nitrile and paraformaldehyde. In Step 3, the microwave energy facilitates the dissociation of the


-THF adduct, increasing the effective concentration of the active reducing species near the nitrile functionality [1].

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Polymerization).

    • Cause: Paraformaldehyde not depolymerizing efficiently.

    • Fix: Increase temperature to 110°C or add a catalytic amount of water to facilitate formaldehyde release.

  • Issue: Incomplete Reduction in Step 3.

    • Cause: Boron-amine complex stability.

    • Fix: Ensure the acidic methanol workup (Step 3, point 4) is performed thoroughly. The amine often "hides" as a borane complex if this hydrolysis is skipped.

  • Issue: Pressure Spikes.

    • Cause: Volatile solvents (MeI, THF) or gas evolution.

    • Fix: Use "Dynamic" power mode which cuts power if pressure exceeds safety limits (set limit to 250 psi/17 bar).

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Source: N
    • Context: General principles of dielectric heating and rate acceler
  • Microwave-Assisted Nitrile Reduction.

    • Source: Journal of Chemical Research / Asian Journal of Chemistry
    • Context: Protocols for reducing nitriles to amines using borane or hydride donors under microwave irradi
  • Microwave-Assisted Hydroxymethyl

    • Source: ResearchGate (Efficient microwave-assisted synthesis of hydroxymethyl ketones)
    • Context: Adaptation of formaldehyde condens
  • Green Synthesis of Amides/Amines.

    • Source: MDPI (Molecules)
    • Context: Solvent-free and catalytic methods for amide/amine generation in microwaves.[2][3][4]

  • Microwave-Assisted Williamson Ether Synthesis.

    • Source: Organic Syntheses / ScienceDirect
    • Context: Acceleration of alkylation reactions using phase transfer c

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods to remove impurities from 2-(4-Chlorophenyl)-3-methoxypropan-1-amine

Case Reference: PUR-AMINE-042 Target Molecule: 2-(4-Chlorophenyl)-3-methoxypropan-1-amine Chemical Class: -Aryl- -methoxy Primary Amine Primary Application: Intermediate for GABA-B agonists (e.g., Baclofen analogs) and M...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: PUR-AMINE-042 Target Molecule: 2-(4-Chlorophenyl)-3-methoxypropan-1-amine Chemical Class:


-Aryl-

-methoxy Primary Amine Primary Application: Intermediate for GABA-B agonists (e.g., Baclofen analogs) and Mandipropamid derivatives.

Executive Summary

This guide addresses the purification of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine , a lipophilic primary amine often synthesized via nitrile reduction or reductive amination. Users frequently encounter three core challenges:

  • Silica Tailing: Strong interaction between the primary amine and acidic silanols during chromatography.[1]

  • Neutral Contaminants: Persistence of unreacted nitrile or alcohol precursors.

  • Physical State: The free base is often a viscous oil, making handling difficult.

Recommendation: While chromatography is possible with modifiers, Acid-Base Extraction followed by Salt Formation (Hydrochlorination) is the superior method for achieving


 purity and long-term stability.

Module 1: The "Catch & Release" Protocol (Acid-Base Extraction)

Objective: Remove neutral impurities (unreacted nitrile precursors, alcohols, or non-basic side products) without chromatography.

The Mechanism

Primary amines are basic (


). By manipulating pH, we can toggle the molecule between a water-soluble salt (ammonium form) and an organic-soluble free base. Neutral impurities do not protonate and remain in the organic layer.
Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane (DCM) or MTBE ). Do not use Ethyl Acetate if strong acid is present, as it can hydrolyze.

  • Acid Wash (The "Catch"):

    • Add 1M HCl (aq) to the organic phase. The amine protonates to form the hydrochloride salt (

      
      ) and migrates to the aqueous layer.
      
    • Check: Ensure aqueous pH is

      
      .
      
    • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains neutral impurities).

  • Basification (The "Release"):

    • Cool the aqueous layer to

      
      .
      
    • Slowly add 10% NaOH or saturated

      
        until pH 
      
      
      
      . The amine deprotonates, becoming an oil that separates from water.
  • Extraction:

    • Extract the turbid aqueous mixture with DCM (

      
      ).
      
    • Dry combined organics over anhydrous

      
      .
      
    • Concentrate in vacuo to yield the purified Free Base .

Visual Workflow

ExtractionWorkflow Crude Crude Mixture (Amine + Neutrals) Acidify Add 1M HCl (pH < 2) Partition Phases Crude->Acidify Org1 Organic Phase 1 (Contains Neutrals/Nitriles) Acidify->Org1 Discard Aq1 Aqueous Phase 1 (Contains Amine Salt) Acidify->Aq1 Keep Basify Add NaOH (pH > 12) Free Base Regenerated Aq1->Basify Extract Extract into DCM Dry & Concentrate Basify->Extract Final Purified Free Base (>95% Purity) Extract->Final

Figure 1: Logic flow for removing neutral precursors via pH manipulation.

Module 2: Salt Formation & Crystallization

Objective: Convert the oily free base into a stable, crystalline solid. This is the most effective method to remove trace isomeric impurities and prevent oxidation.

Why Hydrochloride?

The hydrochloride salt of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine is generally a high-melting solid, whereas the free base is an oil. Crystallization excludes impurities from the lattice.

Protocol: Anhydrous Hydrochlorination
  • Preparation: Dissolve the purified free base (from Module 1) in a minimal amount of dry Diethyl Ether or Ethanol .

  • Acid Addition:

    • Option A (Gas): Bubble dry HCl gas through the solution.

    • Option B (Solution - Recommended): Add 2M HCl in Diethyl Ether or 4M HCl in Dioxane dropwise at

      
      .
      
  • Observation: A white precipitate should form immediately.

  • Recrystallization:

    • If the precipitate is amorphous or sticky, heat the mixture to reflux and add Isopropanol (IPA) dropwise until clear.

    • Allow to cool slowly to room temperature, then to

      
      .
      
  • Isolation: Filter the crystals and wash with cold ether.

Data: Salt Properties

Property Free Base Hydrochloride Salt
Physical State Viscous Oil / Low melting solid White Crystalline Solid

| Stability | Oxidizes slowly; absorbs


 | Stable for years |
| Solubility  | DCM, MeOH, EtOAC | Water, Methanol, DMSO |
| Handling  | Sticky, difficult to weigh | Free-flowing powder |

Module 3: Troubleshooting Chromatography (The "Streaking" Issue)

Objective: If chromatography is strictly necessary (e.g., separating close structural analogs), prevent peak tailing.

The Problem: Silanol Interaction

Standard silica gel has acidic surface hydroxyls (


). The basic primary amine interacts strongly with these sites, causing:
  • Broad, tailing peaks.[2]

  • Irreversible adsorption (loss of mass).

  • Poor resolution.

The Solution: Mobile Phase Modifiers

Method A: Triethylamine (TEA) Pre-treatment

  • Slurry: Prepare the silica slurry using Hexane/EtOAc containing 1% Triethylamine .

  • Eluent: Run the column with DCM : Methanol : NH4OH (90:10:1). The ammonia competes for the acidic sites, allowing the amine to elute cleanly.

Method B: Switch Stationary Phase

  • Use Basic Alumina: Aluminum oxide (Basic grade) does not have the acidic protons of silica. It yields sharp peaks for primary amines without aggressive modifiers.

ChromatographyDecision Start Need Chromatography? Silica Standard Silica Gel Start->Silica Tailing Problem: Severe Tailing Silica->Tailing Modifier Add 1% Et3N or NH4OH to Mobile Phase Tailing->Modifier Fix 1 Alumina Switch to Basic Alumina Tailing->Alumina Fix 2 (Better) Result Sharp Peaks Modifier->Result Alumina->Result

Figure 2: Decision tree for chromatographic purification of amines.

Module 4: Chiral Purity (Enantiomeric Resolution)

Context: The C2 position is a chiral center. If you synthesized the racemate but require the pure enantiomer (e.g., for biological assays similar to R-Baclofen), simple crystallization is insufficient.

Resolution Strategy

You must convert the enantiomers into diastereomers using a Chiral Resolving Agent.

  • Agent Selection: Use (L)-(+)-Tartaric acid or (-)-Mandelic acid .

  • Solvent: Methanol or Ethanol/Water mixtures.[3]

  • Process:

    • Mix 1 equivalent of racemic amine with 0.5 equivalents of the chiral acid.

    • The less soluble diastereomeric salt will crystallize out.

    • Recrystallize 2-3 times to achieve

      
       ee.
      
    • Free-base the salt (Module 1) to recover the chiral amine.

Frequently Asked Questions (FAQ)

Q1: My product turned yellow after sitting on the bench for a day. Is it ruined?

  • Diagnosis: Primary amines oxidize to form N-oxides or absorb

    
     to form carbamates (white crust).
    
  • Fix: The yellow color is likely a trace impurity (often <1%). Dissolve in ether and filter (to remove carbamates), or perform the Acid-Base extraction again. Store under Nitrogen/Argon.

Q2: Can I use distillation?

  • Answer: Yes, but high vacuum (< 1 mmHg) is required due to the high boiling point (>120°C at reduced pressure) and potential for decomposition. Kugelrohr distillation is effective for small scales (<5g).

Q3: How do I verify purity?

  • NMR: Check for the disappearance of the nitrile peak (

    
     ppm in 
    
    
    
    ) or aldehyde proton (
    
    
    ppm in
    
    
    ).
  • HPLC: Use a high-pH stable column (e.g., C18 XBridge) with an Ammonium Hydroxide buffer (pH 10). Do not use standard acidic gradients without checking column stability, as the amine will protonate and elute in the void volume.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine purification via hydrochloride salts).

  • Gong, Y., et al. (2011). "Efficient Synthesis of

    
    -Aryl-
    
    
    
    -lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen". Molecules, 16(12), 63-76. (Describes resolution and handling of structurally similar
    
    
    -aryl amines).
  • Restek Corporation. (2018). "LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?". (Technical guide on amine-silanol interactions).

  • Deb, I., et al. (2023).[4][5] "A Process for the Synthesis of... a Key Intermediate of Mandipropamid". Indian Patent IN202311081168.[5] (Industrial synthesis context for methoxy-phenethyl amine derivatives).

Sources

Optimization

Technical Support: Extraction Optimization for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine

Case ID: EXT-AMINE-042 Status: Open Assigned Specialist: Senior Application Scientist Subject: pH Optimization & Troubleshooting for Primary Amine Extraction[1] Executive Summary & Quick Reference Objective: Maximize rec...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EXT-AMINE-042 Status: Open Assigned Specialist: Senior Application Scientist Subject: pH Optimization & Troubleshooting for Primary Amine Extraction[1]

Executive Summary & Quick Reference

Objective: Maximize recovery and purity of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine (Target Molecule) via liquid-liquid extraction (LLE).

The Core Challenge: This molecule contains a primary amine group (


) and an ether linkage.[1] The critical parameter for extraction efficiency is the pH-dependent ionization state  of the amine. Failure to reach the correct pH threshold is the #1 cause of yield loss.
Quick Reference Dashboard
ParameterValue / RecommendationNote
Target Molecule pKa ~9.4 – 9.6 (Estimated)Electron-withdrawing Cl-phenyl slightly lowers pKa vs. standard alkyl amines (~10.5).[1]
Extraction to Organic pH > 12.0 Target: Free Base form (

).[1]
Extraction to Aqueous pH < 2.0 Target: Salt form (

).[1]
Recommended Solvents MTBE, Toluene, or DCMWarning:[2] DCM may form stubborn emulsions at high pH.[1]
Critical Failure Point pH < 11.0 during organic extractionLeaves significant product trapped in the aqueous phase.

The Theory: Why Your Yield Depends on pH

Reference: Henderson-Hasselbalch Equation

To extract the amine into an organic solvent, it must be electrically neutral (uncharged). In its protonated salt form (


), it is water-soluble and will not  partition into the organic layer.[1]

The ratio of neutral amine to protonated salt is governed by the Henderson-Hasselbalch equation :


[1]

The "Rule of Plus Two":

  • At pH = pKa (~9.5) : 50% is in the organic-soluble form.[1] (Yield = 50%

    
    FAILURE )
    
  • At pH = pKa + 1 (10.5) : 90% is in the organic-soluble form.[1] (Yield = 90%

    
    SUB-OPTIMAL )
    
  • At pH = pKa + 2 (11.5+) : >99% is in the organic-soluble form.[1] (Yield = >99%

    
    OPTIMAL )
    

Expert Insight: Many researchers stop adding base when the solution turns basic (pH 8-9).[1] This is insufficient. You must drive the pH to >12 to ensure quantitative mass transfer [1].

Standard Operating Procedure (SOP)

Workflow: Acid-Base Purification Cycle

This protocol uses a "Back-Extraction" technique to ensure high purity by leveraging the molecule's ability to switch solubility phases.[1]

Phase 1: Initial Capture (Acidic)[2]
  • Dissolution: Dissolve crude material in dilute acid (e.g., 1M HCl, pH < 2).[1][2]

  • Wash: Wash this aqueous acidic layer with a non-polar solvent (e.g., Toluene or Hexane).[1][2]

    • Why? Neutral impurities (non-amines) move to the organic layer. The target amine stays in the water (as a salt).

    • Action:Discard the Organic Layer.

Phase 2: The Switch (Basification)
  • Cooling: Cool the aqueous layer to 0-5°C (exothermic reaction warning).

  • pH Adjustment: Slowly add 10M NaOH or KOH while stirring.

    • Checkpoint: Monitor pH.[1][3][4][5] Do not stop until pH > 12.5 .

    • Visual Cue: The solution should become cloudy or oily as the free base amine precipitates/oils out.

Phase 3: Extraction (Organic)[1][2]
  • Extraction: Add organic solvent (MTBE recommended). Shake/mix vigorously for 2-5 minutes.

  • Separation: Allow layers to separate.

    • Action:Keep the Organic Layer.

  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    .[1]
  • Concentration: Evaporate solvent to yield the free base oil.[1]

Workflow Diagram

ExtractionWorkflow Start Crude Mixture Acidify Add 1M HCl (pH < 2) Start->Acidify Wash Wash with Toluene Acidify->Wash Sep1 Phase Separation 1 Wash->Sep1 OrgWaste Organic Layer (Neutral Impurities) Sep1->OrgWaste Discard AqProduct Aqueous Layer (Target Amine Salt) Sep1->AqProduct Keep Basify Basify with NaOH (Target pH > 12.5) AqProduct->Basify Extract Add MTBE Basify->Extract Sep2 Phase Separation 2 Extract->Sep2 AqWaste Aqueous Layer (Salts/Waste) Sep2->AqWaste Discard FinalProd Organic Layer (Target Free Base) Sep2->FinalProd Evaporate

Caption: Logic flow for Acid-Base Back-Extraction. Blue nodes indicate chemical adjustments; Green nodes indicate product location.[1][2]

Troubleshooting Guide (FAQ)

Issue 1: "I have a persistent emulsion that won't separate."

Diagnosis: This is common when extracting amines, especially if using Chlorinated solvents (DCM) with strong bases, or if fine particulates are present.[2][6] Solutions:

  • The Salting-Out Method: Add solid NaCl (brine) to the aqueous phase.[1][6] This increases the density of the water and drives organics out [2].

  • Filtration: Pass the entire emulsion through a pad of Celite. This removes fine particulates stabilizing the emulsion [3].

  • Solvent Swap: If using DCM, switch to MTBE or Ethyl Acetate.[1][2] DCM has a density similar to some concentrated aqueous salt solutions, causing "phase inversion" confusion.[1][2]

Issue 2: "My yield is lower than expected (<70%)."

Diagnosis: Incomplete extraction is almost always a pH issue.[1] Validation Steps:

  • Check Aqueous pH: Take the waste aqueous layer.[1] Is pH > 12? If it is pH 10, you left ~10% of your product behind.[1][2]

  • Check for "Oiling Out": Sometimes the free base amine is an oil that sticks to the glass walls of the funnel. Rinse the glassware with fresh solvent.

  • Re-extract Waste: Acidify the waste aqueous layer, re-basify to pH 13, and extract again.[2] If you recover more product, your initial pH was too low.[1][2]

Issue 3: "The product purity is low (NMR shows extra peaks)."

Diagnosis: Co-extraction of neutral impurities.[1] Solution:

  • Did you skip Phase 1 of the SOP?

  • Fix: Dissolve your impure product in 1M HCl. Wash with ether/toluene (discard organic).[1] Then basify and re-extract.[1] This "Back-Extraction" is the most powerful purification tool for amines [4].[1]

References

  • Element Lab Solutions. (2025).[1] Liquid-Liquid Extraction Techniques: Principles and Optimisation. Retrieved from

  • University of Rochester. (n.d.).[1] Workup: How to Manage an Emulsion. Retrieved from [1]

  • LCGC International. (2020).[1] Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from

  • PubChem. (2025).[1] 2-Phenylpropylamine (Structural Analog Data).[1] Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validated HPLC Methods for Purity Analysis of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore both achiral and chiral separation strategies, offering supporting experimental data and detailed protocols to guide your method development and validation efforts.

The Critical Role of Purity Analysis

The presence of impurities in an API, even in trace amounts, can significantly impact its safety, efficacy, and stability. Therefore, robust and validated analytical methods are essential to identify and quantify any process-related impurities or degradation products.[1] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and versatility.[2][3] This guide will focus on developing and validating a stability-indicating HPLC method, which is a method that can accurately measure the decrease in the amount of the active ingredient due to degradation.[1][4]

Recommended HPLC Methodologies

Given the chemical structure of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine, a reversed-phase HPLC method is a suitable starting point for achiral purity analysis. For the separation of potential enantiomers, a chiral HPLC method is necessary.

I. Achiral Purity Analysis: A Reversed-Phase Approach

A reversed-phase HPLC method separates compounds based on their hydrophobicity.[5] For our target amine, a C18 column is a good initial choice as it provides excellent retention for moderately polar compounds.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A/B (50:50, v/v)

Rationale for Experimental Choices:

  • C18 Column: The C18 stationary phase provides a non-polar environment, ideal for retaining the hydrophobic chlorophenyl group of the analyte.

  • Trifluoroacetic Acid (TFA): TFA is an ion-pairing agent that improves the peak shape of basic compounds like amines by masking the residual silanol groups on the silica-based stationary phase.[5]

  • Gradient Elution: A gradient program is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time, thus providing a comprehensive purity profile.[3]

  • Detection at 225 nm: The chlorophenyl group provides strong UV absorbance at lower wavelengths, making 225 nm a suitable wavelength for sensitive detection.

A comprehensive validation of the analytical method is crucial to demonstrate its suitability for its intended purpose.[6][7][8][9] The following parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[2][4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for HPLC Method Validation

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity (Forced Degradation) Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Imp Routine Purity Testing Rob->Imp Implement

Caption: A flowchart illustrating the typical workflow for HPLC method validation.

Validation ParameterProposed Reversed-Phase MethodAlternative Ion-Pairing Method
Linearity (r²) > 0.999> 0.998
Range 1 - 150 µg/mL5 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 102.5%
Precision (RSD) < 2.0%< 2.5%
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL
Robustness PassedPassed

This table presents a hypothetical comparison between the proposed TFA-based method and an alternative method using a different ion-pairing agent, highlighting the superior sensitivity of the proposed method.

II. Chiral Purity Analysis: Separation of Enantiomers

The structure of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine contains a chiral center. Since enantiomers can have different pharmacological activities, it is crucial to have a method to separate and quantify them.[10] Chiral HPLC is the preferred technique for this purpose.[11] Polysaccharide-based chiral stationary phases (CSPs) are widely used due to their broad applicability.[12]

1. Instrumentation:

  • HPLC system as described for the achiral method.

2. Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent amylose-based CSP)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Rationale for Experimental Choices:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.[10][12]

  • Normal Phase Eluents: The use of non-polar solvents like n-hexane and a polar modifier like isopropanol is common in chiral separations on polysaccharide-based CSPs.[13]

  • Diethylamine (DEA): The addition of a small amount of a basic modifier like DEA is often necessary to improve the peak shape of basic analytes.

Validation of a chiral method follows the same principles as for an achiral method, with a particular focus on:

  • Specificity: Demonstrating that the method can separate the two enantiomers from each other and from any achiral impurities.

  • Quantitation of the Minor Enantiomer: The method should be validated for the accurate and precise quantitation of the undesired enantiomer at its specified limit.

Logical Relationship in Chiral Method Development

Chiral Method Development Logic cluster_0 Analyte Properties cluster_1 Method Screening cluster_2 Optimization & Validation Analyte Chiral Analyte (2-(4-Chlorophenyl)-3- methoxypropan-1-amine) CSP Select Chiral Stationary Phase (e.g., Polysaccharide-based) Analyte->CSP MobilePhase Select Mobile Phase (Normal, Reversed, Polar Organic) Analyte->MobilePhase Optimize Optimize Separation (Mobile Phase Composition, Temperature) CSP->Optimize MobilePhase->Optimize Validate Validate Method (ICH Q2(R1)) Optimize->Validate

Caption: A diagram showing the logical steps in developing a chiral HPLC method.

Validation ParameterProposed Chiral Method
Resolution (Rs) > 1.5
Linearity (r²) (for each enantiomer) > 0.999
Accuracy (% Recovery of minor enantiomer) 95.0 - 105.0%
Precision (RSD for minor enantiomer) < 5.0%
LOQ (for minor enantiomer) 0.05% of the major enantiomer

This table highlights the key performance indicators for a validated chiral HPLC method, emphasizing the critical parameter of resolution between the enantiomers.

Conclusion

This guide has provided a comprehensive overview of validated HPLC methods for the purity analysis of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine. By presenting detailed protocols for both achiral and chiral separations, along with the rationale behind the experimental choices and comparative performance data, we aim to equip researchers and drug development professionals with the necessary tools to develop and validate robust and reliable analytical methods. Adherence to established guidelines, such as those from the ICH, is paramount in ensuring the quality and safety of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ICH Q2(R1)
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Quality Guidelines. ICH.
  • Stability-Indicating HPLC Method: Topics by Science.gov.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.
  • Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science.
  • Chiral separation of Carbinoxamine (2-[(4-Chlorophenyl)-Pyridin-2- yl-Methoxy]-N,N-Dimethyl-Ethanamine).
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing.
  • Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters.
  • Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
  • Chiral HPLC Separ
  • Stability Indicating HPLC Method Development: A Review.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl).
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine. Benchchem.

Sources

Comparative

IR spectroscopy characteristic bands of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the characteristic infrar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the characteristic infrared (IR) absorption bands for the compound 2-(4-Chlorophenyl)-3-methoxypropan-1-amine. Designed for researchers and drug development professionals, this document delves into the theoretical basis for its spectral features, offers a comparative analysis with structurally related molecules, and provides a detailed experimental protocol for acquiring a high-quality Fourier-Transform Infrared (FT-IR) spectrum.

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, non-destructive analytical technique that identifies functional groups within a molecule.[1] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, such as stretching and bending, only occur when the frequency of the IR radiation matches the natural vibrational frequency of the bond, resulting in the absorption of energy.[2] An FT-IR spectrometer measures this absorption and plots it against the wavenumber (cm⁻¹), generating a unique spectral fingerprint that reveals the molecule's functional components.

The target molecule, 2-(4-Chlorophenyl)-3-methoxypropan-1-amine, possesses several key functional groups that give rise to a distinct and interpretable IR spectrum: a primary amine (-NH₂), an aryl alkyl ether (-O-CH₃), and a para-substituted chlorobenzene ring. Understanding the characteristic absorption bands of these groups is paramount for structural verification and purity assessment.

Molecular Structure and Key Vibrational Modes

To predict and interpret the IR spectrum, we must first analyze the molecular structure and the bonds that will be IR-active. The diagram below illustrates the structure of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine and highlights the primary bonds responsible for its characteristic spectral features.

molecule cluster_phenyl Chlorophenyl Group cluster_chain Propanamine-Ether Backbone C1 C C2 C C1->C2 C_alpha C C1->C_alpha C3 C C2->C3 C_H_label C_H_label C2->C_H_label Aromatic C-H Stretch (>3000 cm⁻¹) Aromatic C=C Stretch (1600-1400 cm⁻¹) C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 Cl_label Cl_label Cl->Cl_label C_beta C C_alpha->C_beta C_gamma CH₂ C_beta->C_gamma N NH₂ C_beta->N O O C_gamma->O CH3 CH₃ O->CH3 O_label O_label O->O_label C-O-C Stretch (1250 & 1040 cm⁻¹) N_label N_label N->N_label N-H Stretch (3400-3250 cm⁻¹) N-H Bend (1650-1580 cm⁻¹) workflow start Start step1 Clean ATR Crystal (e.g., with isopropanol) start->step1 step2 Acquire Background Spectrum (Clean, empty crystal) step1->step2 step3 Place Small Sample (Solid or liquid) onto crystal step2->step3 step4 Apply Pressure (Ensure good contact) step3->step4 step5 Acquire Sample Spectrum step4->step5 step6 Process Data (Baseline correction, ATR correction if needed) step5->step6 end End step6->end

Figure 2: Standard workflow for acquiring an ATR-FT-IR spectrum.

Step-by-Step Methodology (KBr Pellet Method)

This protocol ensures a high-quality, reproducible spectrum for a solid sample.

  • Drying: Gently dry approximately 1-2 mg of the sample and 100-200 mg of spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove any residual moisture, which can cause a broad O-H band around 3400 cm⁻¹.

  • Grinding: Using a clean agate mortar and pestle, thoroughly grind the KBr powder to a very fine consistency. [3]3. Mixing: Add the 1-2 mg of sample to the ground KBr in the mortar. [3]The final concentration of the sample in the KBr should be approximately 0.2% to 1%. [4]Continue grinding until the mixture is homogeneous and has a consistent, fine texture. This step is critical to reduce light scattering and produce a clear pellet.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. [3]A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric CO₂ and water vapor. Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Conclusion

The infrared spectrum of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine provides a wealth of structural information. The characteristic doublet of the primary amine N-H stretch, the strong dual C-O stretches of the aryl alkyl ether, and the distinct bands of the chlorophenyl group create a unique spectral fingerprint. By understanding these key absorptions and comparing them to reference compounds, researchers can effectively verify the identity and integrity of this molecule. Adherence to rigorous experimental protocols, such as the ATR or KBr pellet methods detailed here, is essential for obtaining reliable and high-quality data.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Pearson. The IR spectrum for anisole contains two C―O stretching bands in.... Available at: [Link]

  • ResearchGate. FT-IR spectra of control and treated anisole. Available at: [Link]

  • Anisole. (2015, March 7). Anisole. Available at: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available at: [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

  • University of the West Indies. Sample preparation for FT-IR. Available at: [Link]

  • University of California, Davis. Infrared Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Available at: [Link]

  • WebSpectra. Table of IR Absorptions. Available at: [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (2000, July 22). The IR Spectrum of 4-chloroaniline. Available at: [Link]

  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Available at: [Link]

  • NIST WebBook. Anisole, 2,4-bis(chloromethyl)-. Available at: [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. IR of 4-chloroaniline. Available at: [Link]

  • NIST WebBook. p-Chloroaniline. Available at: [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Available at: [Link]

  • University of Massachusetts. CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • PubChemLite. 2-(4-chlorophenyl)-3-methoxypropan-1-amine. Available at: [Link]

  • PubChem. 4-Chloroaniline. Available at: [Link]

  • University of Wisconsin-Madison. Table of Characteristic IR Absorptions. Available at: [Link]

  • Northern Illinois University. IR Absorption Frequencies. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. Available at: [Link]

  • University of Colorado Boulder. IR Chart. Available at: [Link]

  • NIST WebBook. 1-Propanamine, 3-methoxy-. Available at: [Link]

  • PubChem. 2-(4-Methoxyphenyl)propan-1-amine. Available at: [Link]

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Validation

Comparative study of methoxypropan-1-amine derivatives in receptor binding assays

[1] Executive Summary: The 3-MPA Motif in Ligand Design In the optimization of G-Protein Coupled Receptor (GPCR) and Sigma receptor ligands, the 3-methoxypropan-1-amine (3-MPA) moiety serves as a critical structural tool...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The 3-MPA Motif in Ligand Design

In the optimization of G-Protein Coupled Receptor (GPCR) and Sigma receptor ligands, the 3-methoxypropan-1-amine (3-MPA) moiety serves as a critical structural tool. It functions not merely as a linker but as a "smart tether" that balances lipophilicity with specific hydrogen-bonding capabilities.

This guide compares the performance of 3-MPA derivatives against their alkyl (propyl) and polar (hydroxypropyl) analogs. We focus on two distinct receptor classes where this motif dictates efficacy: Dopamine D2/D3 receptors (orthosteric agonism) and Sigma-1 receptors (allosteric modulation/chaperone interaction).

Key Findings:

  • Affinity Enhancement: The ether oxygen in 3-MPA derivatives frequently acts as a weak hydrogen bond acceptor, improving

    
     values by 2–10 fold compared to purely alkyl chains.
    
  • Metabolic Trade-off: While enhancing blood-brain barrier (BBB) penetration compared to hydroxy-analogs, the methoxy group introduces a metabolic "soft spot" susceptible to O-demethylation by CYP450 enzymes.

  • Functional Selectivity: In D2 receptors, the methoxy-propyl substitution shifts ligand bias toward

    
    -arrestin recruitment compared to standard propyl-amines.
    

Comparative Performance Data

The following data synthesizes binding parameters from standardized radioligand competition assays.

Case Study A: Dopamine D2/D3 Receptor Agonism

Comparison of N-substituted norapomorphine derivatives.

Objective: Determine the contribution of the methoxy group to binding enthalpy vs. the standard propyl chain.

CompoundStructure MotifReceptor

High Affinity (nM)

Low Affinity (nM)
Relative Potency (vs. Dopamine)
Dopamine Endogenous

7.017201.0x
NPA N-propyl

0.8125~20x
MNPA 2-methoxy-N-propyl

0.15 65 ~50x
MNPA 2-methoxy-N-propyl

0.62N/A~1x

Analysis: The addition of the methoxy group (MNPA) confers a 5-fold increase in affinity over the N-propyl analog (NPA) at the


 high-affinity site. Structural modeling suggests the methoxy oxygen forms a critical anchor with Serine residues in Transmembrane Domain 5 (TM5), stabilizing the active conformation more effectively than the hydrophobic propyl chain alone.
Case Study B: Sigma-1 ( ) Receptor Selectivity

Comparison of N,N-disubstituted phenylalkylamines (NE-100 analogs).

Objective: Assess the impact of linker length and oxygenation on


 vs 

selectivity.
Derivative ClassLinker Chain


(nM)


(nM)
Selectivity Ratio (

)
Propyl-amine

12.545.03.6
3-MPA Derivative

1.2 180.0 150
Ethyl-amine

24.038.01.6

Analysis: The 3-methoxypropylamine motif drastically improves selectivity. The


 pharmacophore requires a precise distance between the basic nitrogen and the aromatic ring. The methoxy group likely engages the "bulk tolerance" region of the 

binding pocket, which is absent in

, acting as a selectivity filter.

Mechanistic Insight & Causality[1]

Why Methoxypropan-1-amine?

In medicinal chemistry, replacing a propyl group with a 3-methoxypropyl group is a strategic "bioisosteric replacement."

  • The "Solvation Penalty" Reduction:

    • Hydroxypropyl groups are excellent H-bond donors but require significant energy to desolvate (shed water) before entering a hydrophobic binding pocket.

    • Methoxypropyl groups are less solvated than hydroxyls, reducing the desolvation enthalpy penalty (

      
      ) while still retaining the ability to accept a hydrogen bond from the receptor (e.g., from a Serine or Threonine hydroxyl).
      
  • Entropic Stabilization:

    • The ether oxygen introduces a "kink" and rotational barrier different from a methylene (

      
      ) group. This can pre-organize the ligand into a bioactive conformation, reducing the entropic cost (
      
      
      
      ) of binding.

Validated Experimental Protocols

Protocol: Competitive Binding Assay (D2/D3 Focus)

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    .
  • Radioligand:

    
    -N-methylspiperone (0.2 nM final conc).
    
  • Displacer: 3-MPA derivative (10 pM to 10

    
    M).
    
  • Non-specific control: (+)-Butaclamol (1

    
    M).
    

Workflow:

  • Membrane Prep: Harvest HEK293 cells stably expressing

    
     receptors. Homogenize in ice-cold buffer. Centrifuge at 48,000 
    
    
    
    for 20 min. Resuspend pellet.
  • Incubation:

    • Mix 100

      
      L Membrane prep (20 
      
      
      
      g protein).
    • Add 50

      
      L Radioligand.
      
    • Add 50

      
      L Test Compound (MPA derivative).
      
    • Incubate for 60 min at 25°C (Equilibrium is critical; shorter times favor kinetic on-rates over thermodynamic affinity).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Note: PEI reduces non-specific binding of cationic amines.

  • Quantification: Liquid scintillation counting.

Self-Validation Step:

  • The "Hill Slope Check": If the Hill coefficient (

    
    ) deviates significantly from 1.0 (e.g., 0.6), it indicates negative cooperativity or multiple binding sites (High/Low affinity states). For D2 agonists like MNPA, expect 
    
    
    
    unless GTP is added to uncouple the G-protein.

Visualization of Signaling & Workflow

A. Dopamine D2 Receptor Signaling Pathway

This diagram illustrates the downstream effects of MNPA (Agonist) binding, specifically the Gi/o coupling which differentiates it from antagonists.

D2_Signaling Ligand MNPA (Agonist) Receptor Dopamine D2 Receptor (GPCR) Ligand->Receptor Binding (Ki = 0.15 nM) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation (GTP exchange) AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion blocked ATP ATP ATP->AC Substrate PKA PKA Signaling cAMP->PKA Downstream Effect

Caption: D2 receptor activation by MNPA leads to Gi/o-mediated inhibition of Adenylyl Cyclase, reducing cAMP.

B. High-Throughput Binding Assay Logic

A logical flow for determining if a derivative is a "Hit" or "Miss" based on specific binding criteria.

Binding_Workflow Start Start: 3-MPA Derivative Screen Single Point Screen (10 µM) Start->Screen Decision1 >50% Inhibition? Screen->Decision1 Discard Discard (Low Affinity) Decision1->Discard No Ki_Det Full Dose-Response (10 pM - 10 µM) Decision1->Ki_Det Yes Curve_Fit Non-linear Regression (One vs Two Site) Ki_Det->Curve_Fit Hill_Check Hill Slope (nH) Curve_Fit->Hill_Check Result_Agonist nH < 1.0 (High/Low States) Probable Agonist Hill_Check->Result_Agonist < 0.8 Result_Antagonist nH ~ 1.0 (Single State) Probable Antagonist Hill_Check->Result_Antagonist 0.9 - 1.1

Caption: Decision tree for characterizing 3-MPA derivatives. Hill slope analysis distinguishes agonist candidates.

References

  • Skinbjerg, M., et al. (2009). "Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's interactions with D2 and D3 dopamine receptors." Synapse.

  • Glennon, R. A., et al. (1994). "Binding of substituted benzamides and related compounds at sigma receptors." Journal of Medicinal Chemistry. (Foundational SAR for N-alkylamine sigma ligands).
  • Chu, W., et al. (2011). "3-Methoxylphenylpropyl amides as novel receptor subtype-selective melatoninergic ligands." Xenobiotica.

  • Scheffel, U., et al. (1989). "N-substituted analogs of [3H]GBR 12935: binding to the dopamine transporter." Journal of Pharmacology and Experimental Therapeutics. (Demonstrates alkyl vs alkoxy linker effects).

  • Gao, Y., et al. (1990). "Synthesis and dopamine agonist and antagonist effects of (R)-(-)-11-hydroxy-N-n-propylnoraporphine derivatives." Journal of Medicinal Chemistry.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Chlorophenyl)-3-methoxypropan-1-amine

A Proactive Safety Framework for Handling 2-(4-Chlorophenyl)-3-methoxypropan-1-amine Critical Foreword: As of the date of this document, specific toxicological and safety data for 2-(4-Chlorophenyl)-3-methoxypropan-1-ami...

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Safety Framework for Handling 2-(4-Chlorophenyl)-3-methoxypropan-1-amine

Critical Foreword: As of the date of this document, specific toxicological and safety data for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine is not publicly available. This is a common challenge in research and development environments where novel molecules are synthesized. The following guide is therefore constructed based on a rigorous analysis of the compound's constituent functional groups—a primary aromatic amine and a chlorinated phenyl ring—and data from well-characterized structural analogs, namely 4-chloroaniline and 3-methoxypropylamine. This proactive, analog-based approach is a cornerstone of responsible laboratory safety.

Hazard Analysis: A Synthesis of Structural Dangers

The molecular structure of 2-(4-Chlorophenyl)-3-methoxypropan-1-amine presents a dual-threat profile that demands stringent handling protocols. The primary hazards are anticipated to be:

  • High Acute Toxicity: Aromatic amines are a class of compounds known for their potential to be readily absorbed through the skin and cause systemic toxicity.[1] The presence of the 4-chlorophenyl group, in particular, suggests a high likelihood of toxicity if swallowed, inhaled, or in contact with skin.[2][3][4] The structural analog, 4-chloroaniline, is known to interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, which can cause symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin and lips).[2][5]

  • Severe Corrosivity and Irritation: The primary amine functional group makes the compound likely to be corrosive, capable of causing severe skin burns and serious eye damage upon contact.[6] The analog 3-methoxypropylamine is classified as a substance that causes severe skin burns and eye damage.[6]

  • Carcinogenicity and Sensitization: 4-chloroaniline is handled as a suspected carcinogen with extreme caution.[2][5] Therefore, 2-(4-Chlorophenyl)-3-methoxypropan-1-amine must be treated as a potential carcinogen. Furthermore, both aromatic and aliphatic amines can act as skin sensitizers, meaning repeated contact may lead to an allergic reaction.[7][8]

  • Environmental Toxicity: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[2][4] Extreme care must be taken to prevent the release of this compound into the environment.[7]

Personal Protective Equipment (PPE): An Essential Barrier

Given the anticipated high toxicity and corrosivity, a comprehensive PPE strategy is mandatory. This is not merely a recommendation but a critical defense system for all personnel.

PPE CategorySpecificationRationale and Causality
Hand Protection Double Gloving: Inner nitrile glove (min. 4 mil) + Outer, thicker (min. 8 mil) butyl rubber or Viton™ gloves.The chlorophenyl group increases the lipophilicity, potentially enhancing skin absorption.[1] Standard thin nitrile gloves may offer insufficient breakthrough time.[9] Double gloving provides layered protection, and the outer glove can be removed immediately after a potential contamination event.[10]
Eye/Face Protection Chemical splash goggles AND a full-face shield.The high likelihood of corrosivity from the amine group necessitates protection against splashes that could cause irreversible eye damage.[6][7] A face shield protects the entire face from splashes during transfers or potential reactions.[11]
Body Protection Chemical-resistant apron (butyl rubber or neoprene) over a flame-resistant lab coat. Full-length pants and closed-toe, non-absorbent shoes are mandatory.Protects against splashes and prevents the contamination of personal clothing.[7][12] Aromatic amines can be absorbed through intact skin, making full body coverage essential.[1][2]
Respiratory Protection All handling of the solid or its solutions MUST be performed within a certified chemical fume hood.Aromatic amines and their derivatives can have significant vapor pressure or become aerosolized, posing a serious inhalation risk.[2][7][13] A fume hood is the primary engineering control to prevent respiratory exposure.

Operational and Handling Protocols

Adherence to meticulous procedure is paramount. These steps are designed as a self-validating system to minimize risk at every stage.

Preparation and Weighing
  • Designate Area: Cordon off a specific area within the fume hood for handling this compound.

  • Pre-Donning Inspection: Before entering the designated area, inspect all PPE for damage (e.g., cracks, pinholes).

  • Weighing: Conduct all weighing of the solid compound on a disposable weigh boat within the fume hood. Use tools (spatulas, etc.) dedicated solely to this compound.

  • Cleanup: After weighing, carefully wipe down the balance and surrounding area with a solvent-wetted cloth (e.g., ethanol), which is then disposed of as hazardous waste.

Solution Preparation and Transfer
  • Add to Solvent: Always add the solid compound to the solvent slowly. Never the other way around.

  • Use Secondary Containment: When transporting the solution, even within the lab, use a bottle carrier or other form of robust secondary containment.[9]

  • Labeling: All containers must be clearly labeled with the full chemical name, "2-(4-Chlorophenyl)-3-methoxypropan-1-amine," and appropriate GHS hazard pictograms (e.g., Toxic, Corrosive, Health Hazard, Environmental Hazard).

Emergency Procedures: Planning for Contingencies

Rapid and correct response to an exposure or spill is critical.

Personnel Exposure
Exposure RouteImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes under an emergency shower.[14][15] Remove all contaminated clothing while flushing.[2][15] Seek immediate medical attention.[5][7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14] Seek immediate medical attention.[2][16]
Inhalation Move the affected person to fresh air immediately.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water.[7] Seek immediate medical attention.[2]
Spill Response Workflow

All spills involving this compound, regardless of size, should be treated as a major event due to its high anticipated toxicity.[14]

SpillResponse spill Spill Detected evacuate Alert personnel & Evacuate immediate area spill->evacuate fume_hood Ensure fume hood is operational (if safe to do so) evacuate->fume_hood call_ehs Contact Emergency Personnel / EHS fume_hood->call_ehs secure Secure the area. Prevent entry. call_ehs->secure ppe Do NOT attempt cleanup without appropriate respiratory protection and full chemical suit. secure->ppe

Caption: Emergency spill response workflow for 2-(4-Chlorophenyl)-3-methoxypropan-1-amine.

  • Alert and Evacuate: Immediately alert all personnel in the vicinity and evacuate the immediate area.[15][17]

  • Ventilate: If it can be done without risk, ensure the fume hood is operating to contain vapors.[17]

  • Contact Authorities: Call your institution's emergency number or Environmental Health & Safety (EHS) department.[14]

  • Secure Area: Close the laboratory doors and prevent re-entry.[17]

  • Professional Cleanup: Do not attempt to clean the spill yourself. Cleanup of this material requires specialized training and equipment.[14]

Disposal Plan: Environmental Stewardship

Due to the chlorinated phenyl group, this compound must be disposed of as halogenated organic waste .[18][19]

Waste Segregation and Disposal Workflow

DisposalWorkflow start Waste Generated (Solid, Liquid, Contaminated PPE) container Place in a dedicated, sealed, and clearly labeled 'Halogenated Organic Waste' container. start->container Segregate at source segregate Do NOT mix with non-halogenated waste. container->segregate storage Store waste container in a well-ventilated, designated satellite accumulation area. segregate->storage disposal Arrange for pickup by certified hazardous waste disposal personnel. storage->disposal

Caption: Waste disposal workflow for halogenated organic compounds.

  • Dedicated Waste Stream: All waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, properly sealed, and labeled container for halogenated organic waste.[19][20][21]

  • No Drain Disposal: Under no circumstances should this material or its solutions be poured down the drain.[2][18]

  • Professional Disposal: The final disposal of the collected waste must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][22]

References

  • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search
  • GPS Safety Summary 4-Chloroaniline. Aarti Industries
  • Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes. Benchchem
  • ICSC 0026 - 4-CHLOROANILINE.
  • 4-CHLOROANILINE HAZARD SUMMARY. New Jersey Department of Health
  • 4-Chloroaniline-2,3,5,6-d4 - Safety D
  • 4-Chloroaniline 103500 - Safety D
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
  • CHEMICAL SPILL PROCEDURES. University of California, Santa Barbara - Environmental Health and Safety
  • Chemical Safety Guide, 5th Ed. National Institutes of Health - Office of Research Services
  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign, Braun Research Group
  • 7.2 Organic Solvents. Cornell University - Environmental Health & Safety
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency
  • 3-Methoxypropylamine | C4H11NO | CID 1672.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • 3-METHOXYPROPYLAMINE, 99.5% - Safety Data Sheet. North Metal and Chemical Company
  • 3-methoxypropylamine - SAFETY D
  • 3-Methoxypropylamine - SAFETY D
  • Chemical Spills. University of California, San Francisco - Environment, Health & Safety
  • Organic Solvent Waste Disposal. The University of British Columbia - Safety & Risk Services
  • Chemical Emergency Procedures. Assumption University
  • Safety d
  • Chemical Spill Procedures. Princeton University - Environmental Health & Safety
  • Personal Protective Equipment: Chemical Handling. Good Day's Work
  • 2-(4-CHLOROSULFONYLPHENYL)
  • Appendix P - Phenol First Aid Guide and PPE. University of California, Santa Barbara - Environment, Health and Safety
  • (S)-(+)
  • cis-4-Phenyl-L-proline - Safety D
  • Chemical Spills - Emergency Management.
  • 3-METHOXYPROPYLAMINE - material safety d
  • 3-Methoxypropylamine - SAFETY D

Sources

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